1-Methylcyclopentane-1-carbonyl chloride is an organic compound with the molecular formula CHClO. It features a cyclopentane ring substituted with a methyl group and a carbonyl chloride functional group, making it a member of the acyl chloride family. This compound is characterized by its flammable nature and potential toxicity, particularly when ingested, as indicated by its classification as harmful if swallowed . The compound has a molecular weight of approximately 146.61 g/mol and exhibits a boiling point around 162.7 °C .
The carbonyl chloride group (COCl) in 1-Methylcyclopentane-1-carbonyl chloride makes it a valuable reagent for introducing a cyclopentanecarboxyl group into other molecules. Researchers can react it with alcohols to form esters or with amines to form amides. These reactions are fundamental in organic synthesis for creating new molecules with desired properties [1].
The cyclopentane ring structure in 1-Methylcyclopentane-1-carbonyl chloride can be a useful starting material for synthesizing other cyclopentane-based molecules. Researchers can utilize various synthetic transformations to modify the structure and functional groups attached to the cyclopentane ring [2].
-Methylcyclopentane-1-carbonyl chloride can be used as a model compound to study the reactivity of carbonyl chlorides. Researchers can investigate its reaction mechanisms with different nucleophiles and explore factors influencing its reactivity profile [3].
Synthesis of 1-methylcyclopentane-1-carbonyl chloride can be achieved through several methods:
The primary applications of 1-methylcyclopentane-1-carbonyl chloride include:
Several compounds share structural similarities with 1-methylcyclopentane-1-carbonyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methylcyclopentane-1-carbonyl chloride | CHClO | Isomer with different positioning of the methyl group |
Cyclopentanecarbonyl chloride | CHClO | Lacks the methyl substitution, simpler structure |
3-Methylcyclobutanecarbonyl chloride | CHClO | Contains a cyclobutane ring instead of cyclopentane |
The unique aspect of 1-methylcyclopentane-1-carbonyl chloride lies in its specific arrangement of substituents on the cyclopentane ring, which influences its reactivity and potential applications compared to its structural isomers and related compounds. Its distinct properties make it valuable in synthetic organic chemistry while also posing specific handling challenges due to its toxicity and reactivity.
Corrosive;Irritant